4-(ethylsulfanyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide
Description
The exact mass of the compound this compound is 341.06565446 g/mol and the complexity rating of the compound is 388. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
4-ethylsulfanyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS2/c1-2-22-13-8-6-12(7-9-13)16(21)20-17-19-15(11-23-17)14-5-3-4-10-18-14/h3-11H,2H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFGMFMKQRJLMIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(ethylsulfanyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide is a synthetic compound notable for its complex structure, which includes an ethylsulfanyl group, a pyridin-2-yl moiety, and a thiazole ring. The molecular formula is C17H15N3OS2, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities.
Structural Characteristics
The unique structural features of this compound suggest interactions with various biological targets. The presence of the thiazole ring and the pyridine moiety may contribute to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C17H15N3OS2 |
| Molecular Weight | 341.5 g/mol |
| Structure | Structure |
Biological Activities
Preliminary studies indicate that compounds with similar structures exhibit various biological activities, particularly in anticancer and antimicrobial domains. Research has shown that derivatives of thiazole and pyridine often possess significant bioactivity.
Anticancer Activity
Research into compounds akin to this compound has revealed potential anticancer properties. For instance:
- Mechanism of Action : Similar compounds have been documented to inhibit microtubule polymerization, which is crucial for cell division. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
- Case Study : A study on thiazole derivatives indicated that they could induce apoptosis in various cancer cell lines by activating caspase pathways and disrupting mitochondrial function .
Antimicrobial Activity
The compound may also exhibit antimicrobial properties:
- In Vitro Studies : Compounds with similar structural features have been screened against bacterial strains such as Escherichia coli and Staphylococcus aureus, showing promising antibacterial effects .
Comparative Analysis
A comparison with structurally related compounds highlights the unique features of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(ethylsulfonyl)-N-[4-(pyridin-2-yl)thiazol-2-yl]benzamide | Contains a sulfonyl group | Potentially different reactivity |
| N-{4-[5-(4-Fluorophenyl)-3-methylimidazol-4-yl]-pyridin-2-yl}-acetamide | Imidazole instead of thiazole | Distinct pharmacological profiles |
| N-(4-{[2-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide | Benzothiazole moiety | Different interactions compared to thiazole |
Future Research Directions
Further research is essential to elucidate the specific biological activities of this compound. Suggested areas include:
- Mechanistic Studies : Understanding the precise biochemical pathways affected by this compound.
- In Vivo Studies : Evaluating efficacy and safety in animal models.
- Derivatization Studies : Exploring modifications to enhance bioactivity or selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
